mono-tert-Butyl succinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOCFIOYWNCGBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399798 | |
| Record name | mono-tert-Butyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15026-17-2 | |
| Record name | mono-tert-Butyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tert-butoxy)-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Mechanistic Investigations
Strategies for Mono-tert-Butyl Succinate (B1194679) Synthesis
The preparation of mono-tert-butyl succinate can be broadly categorized into three main approaches: the esterification of succinic anhydride (B1165640) with tert-butanol (B103910), the direct acid-catalyzed reaction of succinic acid with isobutene, and emerging green chemistry methodologies that aim for greater sustainability.
A primary method for synthesizing this compound involves the ring-opening of succinic anhydride with tert-butanol. Due to the steric hindrance of the tert-butyl group, this reaction often requires specific catalytic activation to proceed efficiently. A widely used approach is a modification of the Steglich esterification, which is particularly suitable for sterically demanding alcohols. stackexchange.com
This method typically employs a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP). stackexchange.com The reaction proceeds by the activation of the carboxylic acid (formed in situ or pre-formed) by DCC to create a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming a reactive acylpyridinium species that is readily attacked by the tert-butanol. An auxiliary base like triethylamine (B128534) may also be included to neutralize the generated acids. utrgv.edu
A summary of reagents and their roles in this synthetic approach is presented below.
| Reagent | Function |
| Succinic Anhydride | Starting material, source of the succinyl group. |
| tert-Butanol | Reactant, provides the tert-butyl ester group. |
| 4-(Dimethylamino)pyridine (DMAP) | Nucleophilic catalyst, facilitates acyl transfer. utrgv.edu |
| Dicyclohexylcarbodiimide (DCC) | Coupling agent, activates the carboxylic acid. stackexchange.com |
| Triethylamine (TEA) | Auxiliary base, scavenges protons generated during the reaction. utrgv.edu |
An alternative strategy for forming tert-butyl esters is the acid-catalyzed addition of a carboxylic acid to isobutene. thieme.de This method circumvents the need for tert-butanol directly, instead generating the requisite tert-butyl carbocation in situ from isobutene under strong acid catalysis (e.g., sulfuric acid).
The general process involves two main stages:
Carbocation Formation: Isobutene is protonated by a strong acid catalyst to form the relatively stable tert-butyl carbocation.
Nucleophilic Attack: The carboxylic acid oxygen of succinic acid acts as a nucleophile, attacking the tert-butyl carbocation to form the ester linkage.
While this method is effective for producing tert-butyl esters, controlling the reaction to yield the monoester selectively can be challenging. The formation of the diester, di-tert-butyl succinate, is a common competing reaction. Selectivity towards the monoester is typically influenced by controlling the stoichiometry of the reactants, specifically by using a molar excess of succinic acid relative to isobutene. However, separating the resulting mixture of monoester, diester, and unreacted diacid can complicate purification.
Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. In the context of this compound synthesis, green chemistry approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.
Enzymatic Synthesis: Biocatalysis using lipases has emerged as a powerful green alternative. Lipase B from Candida antarctica (CALB), often immobilized on a solid support (e.g., Novozym 435), is a highly effective catalyst for esterification reactions. nih.govnih.gov These enzymatic reactions can be performed under mild conditions and exhibit high selectivity, potentially favoring mono-esterification by controlling reaction time and substrate ratios. semanticscholar.orgresearchgate.net CALB has been successfully used in the synthesis of succinate-based polyesters, where the formation of the monoester is the initial step. researchgate.net
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times for esterification compared to conventional heating. nih.gov Microwave-assisted organic synthesis (MAOS) has been investigated for the production of dialkyl succinates using homogeneous acid catalysts like sulfuric acid in a continuous flow system. nih.govmdpi.com This technology offers significant energy savings and higher throughput. By carefully optimizing parameters such as microwave power, catalyst loading, and residence time, the selectivity of the reaction could be tuned to favor the monoester product. nih.gov
Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites, ion-exchange resins, and sulfonated carbons, offers significant green advantages over traditional homogeneous catalysts like sulfuric acid. whiterose.ac.uk These heterogeneous catalysts are non-corrosive, easily separated from the reaction mixture by filtration, and can often be regenerated and reused, minimizing waste. whiterose.ac.uk Their catalytic activity has been demonstrated in the esterification of succinic acid, where they have been shown to be active and selective in the production of both mono- and di-esters. whiterose.ac.uk
Mechanistic Elucidation of Synthetic Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes to this compound, particularly for controlling selectivity and maximizing yield.
Mechanism of DMAP-Catalyzed Esterification of Succinic Anhydride: The role of DMAP as a hypernucleophilic acylation catalyst is well-established. utrgv.edu The mechanism proceeds via the following key steps:
Acylpyridinium Ion Formation: DMAP performs a nucleophilic attack on one of the carbonyl carbons of succinic anhydride. This opens the anhydride ring and forms a highly reactive N-succinylpyridinium intermediate. This species is essentially a reactive "active ester". utrgv.eduorganic-chemistry.org
Alcoholysis: The tert-butanol, a weaker nucleophile than DMAP, then attacks the carbonyl carbon of the activated acylpyridinium intermediate.
Product Formation and Catalyst Regeneration: This attack leads to the formation of the tetrahedral intermediate, which then collapses to yield this compound and regenerate the DMAP catalyst.
Mechanism of Proton-Catalyzed Esterification with Isobutene: This reaction follows a pathway involving an initial electrophilic addition followed by nucleophilic capture.
Protonation of Alkene: A proton from the strong acid catalyst adds to the double bond of isobutene, following Markovnikov's rule to form the more stable tertiary carbocation (the tert-butyl cation). nih.gov
Nucleophilic Attack by Carboxylic Acid: The carbonyl oxygen of succinic acid is first protonated by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon. However, in the context of reaction with the tert-butyl cation, the carboxylic acid hydroxyl oxygen acts as the nucleophile. It attacks the electron-deficient tert-butyl cation. youtube.comlibretexts.org
Deprotonation: A final deprotonation step yields the this compound and regenerates the acid catalyst.
The choice of catalyst is paramount in directing the outcome of the synthesis, especially in achieving high selectivity for the monoester over the diester.
Homogeneous vs. Heterogeneous Catalysts: While homogeneous catalysts like sulfuric acid are effective, they pose challenges in separation and can lead to corrosion and waste. Heterogeneous catalysts such as sulfonated mesoporous carbons (e.g., Starbon®) and zeolites offer a reusable and less corrosive alternative. whiterose.ac.uk The surface properties of these catalysts, such as hydrophobicity, can be tuned to enhance the interaction with substrates in aqueous or organic media, thereby improving catalytic activity. york.ac.uk For instance, studies on zeolite Y showed good catalytic activity for succinic acid esterification, producing both monoethyl and diethyl succinate, with selectivity being dependent on reaction conditions. researchgate.net
The comparative performance of various catalysts in succinic acid esterification highlights these differences.
| Catalyst Type | Advantages | Disadvantages | Selectivity Control |
| Homogeneous Acid (e.g., H₂SO₄) | High activity, low cost. cityu.edu.hk | Difficult to separate, corrosive, waste generation. google.com | Primarily through stoichiometry and reaction time. |
| Heterogeneous Acid (e.g., Zeolites, Resins) | Reusable, non-corrosive, easy separation. whiterose.ac.uk | Can have lower activity than homogeneous catalysts. | Influenced by catalyst pore size, acidity, and surface properties. researchgate.net |
| Enzymatic (e.g., CALB) | High selectivity, mild conditions, biodegradable. nih.gov | Higher cost, sensitivity to temperature and pH. | Excellent; can be tuned by reaction parameters. semanticscholar.org |
| Nucleophilic (e.g., DMAP) | High efficiency for sterically hindered alcohols. utrgv.edu | Used in stoichiometric or near-stoichiometric amounts with a coupling agent, generating byproducts (e.g., DCU). stackexchange.com | Primarily forms monoester from anhydride. |
Enzymatic Catalyst Selectivity: Lipases such as CALB can exhibit remarkable selectivity. The enzyme's active site can sterically favor the binding of one carboxylic acid group of the symmetrical succinic acid molecule, leading to mono-esterification. The reaction can often be stopped at the monoester stage before significant diester formation occurs, especially if the monoester precipitates from the reaction medium or if reaction times are carefully controlled. semanticscholar.org
Ultimately, the efficiency and selectivity of this compound synthesis are dictated by a careful interplay between the choice of starting materials, the type of catalyst employed, and the precise control of reaction conditions such as temperature, reactant molar ratios, and reaction time.
Reactivity, Functionalization, and Intermediate Roles
Mono-tert-Butyl Succinate (B1194679) as a Versatile Synthetic Intermediate
As a bifunctional molecule, mono-tert-butyl succinate serves as an effective and adaptable starting material in organic synthesis. The presence of a free carboxylic acid allows for one set of reactions, while the sterically hindered tert-butyl ester provides a stable protecting group that can be removed under specific conditions. This differential reactivity is key to its role as a versatile intermediate. nih.gov
This compound is a key precursor in the synthesis of various esters and other derivatives. nih.gov The carboxylic acid moiety can undergo standard esterification reactions with a range of alcohols to form unsymmetrical succinate diesters. This transformation is fundamental in creating molecules with tailored properties. Furthermore, the carboxylic acid can be converted into other functional groups, such as acid chlorides or amides, providing access to a broader class of succinate derivatives. This versatility allows it to be used in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals. nih.gov For example, it is used to prepare tert-butyl 4-oxo-4-(4-tritylpiperazin-1-yl)butanoate. researchgate.netacs.org
The defined chemical handles on this compound make it an excellent building block for assembling more complex molecular architectures. Researchers have utilized this compound in the synthesis of specialized molecules, including fluorinated β-amino acids, which are of interest in medicinal chemistry. acs.org It has also been employed in the preparation of biologically relevant molecules like N-succinyl-L,L-diaminopimelic acid (SDAP) and modified peptides such as the H3K9TSu (histone H3 lysine (B10760008) 9 thiosuccinyl) peptide. researchgate.netacs.org These applications highlight its role in providing a four-carbon chain that can be strategically incorporated into larger, more intricate structures.
A particularly well-documented application of this compound is its use in the synthesis of monosubstituted succinic acids and their corresponding anhydrides. organic-chemistry.org This process leverages the ability to selectively deprotonate the carbon atom adjacent to the tert-butyl ester group.
The synthesis involves treating this compound with a strong base, such as lithium diisopropylamide (LDA), to form a dianion. This dianion can then be readily alkylated by reacting it with various alkyl halides. This reaction introduces a new substituent onto the succinate backbone, yielding a range of 2-alkyl-substituted mono-tert-butyl succinates. organic-chemistry.org The subsequent removal of the tert-butyl group under acidic conditions, followed by dehydration, provides the target monosubstituted succinic acids and anhydrides, respectively. organic-chemistry.org
The following table summarizes the yields for the alkylation step with different alkyl halides:
| Entry | Alkyl Halide | Product | Yield (%) |
| a | CH₃I | 3a | 65 |
| b | C₂H₅I | 3b | 72 |
| c | C₃H₇I | 3c | 70 |
| d | C₄H₉Br | 3d | 68 |
| e | C₅H₁₁Br | 3e | 65 |
| f | C₆H₅CH₂Br | 3f | 48 |
| g | CH₂=CHCH₂Br | 3g | 55 |
| Data sourced from Synthesis 2000(10):1369-1371. organic-chemistry.org |
This method provides a general and straightforward route to important synthetic intermediates that are components of various biologically interesting molecules. organic-chemistry.org
Chemical Transformations and Derivatization Reactions
The chemical behavior of this compound is largely defined by the reactivity of its two functional groups. The tert-butyl ester, in particular, plays a crucial role as a protecting group for the carboxylic acid.
The tert-butyl ester group is prized in organic synthesis for its stability under a variety of reaction conditions, including those that are basic or nucleophilic. However, it can be selectively removed, or "deprotected," to reveal the free carboxylic acid when needed. This selective cleavage is a cornerstone of its utility as a synthetic intermediate. organic-chemistry.org
The most common method for deprotecting tert-butyl esters involves treatment with strong acids. acs.org For instance, trifluoroacetic acid (TFA), often used in a solvent like dichloromethane (B109758) (CH₂Cl₂), facilitates the rapid and clean hydrolysis of the ester. organic-chemistry.org Hydrochloric acid (HCl) is also an effective reagent for this transformation. organic-chemistry.org This process works because the reaction mechanism proceeds through the formation of a stable tertiary carbocation (the tert-butyl cation), which is then typically scavenged by a nucleophile or eliminated to form isobutylene (B52900) gas. stackexchange.com This acid-lability stands in contrast to the stability of other ester types (like methyl or ethyl esters), allowing for selective deprotection in complex molecules.
While acid-catalyzed cleavage is the standard and most widely employed method for the deprotection of tert-butyl esters, the use of palladium-based systems for this specific transformation is not a conventional strategy. Palladium catalysis is commonly associated with the cleavage of other protecting groups, such as benzyl (B1604629) or allyl esters, through mechanisms like hydrogenolysis or π-allyl complex formation.
The C-O bond of a tert-butyl ester is generally not susceptible to the typical mechanisms of palladium-catalyzed cleavage. However, research into novel catalytic methods is ongoing. For instance, some palladium-catalyzed reactions have been developed for the synthesis of tert-butyl esters from boronic acids, but not for their removal. nih.govresearchgate.net Alternative catalytic methods for deprotection have been explored, such as using the radical cation tris(4-bromophenyl)aminium ("magic blue") with a silane, but these are not palladium-based systems. acs.orgorganic-chemistry.org Therefore, in the context of selective deprotection, palladium-based catalysis is not the standard approach for tert-butyl esters, with acid-mediated methods remaining the predominant and most reliable choice. organic-chemistry.orgacs.org
Alpha-Alkylation Reactions via Dianion Intermediates
The carbon atoms alpha to the carbonyl groups in this compound are amenable to functionalization through the formation of enolates. A powerful strategy for achieving selective alkylation at the α-position adjacent to the ester involves the generation of a dianion. This approach has been successfully employed for the synthesis of monosubstituted succinic acids. researchgate.net
The process begins with the deprotonation of both the carboxylic acid proton and one of the α-protons using a strong base, such as lithium diisopropylamide (LDA). The use of two equivalents of a strong base ensures the formation of the dianion. The first equivalent of the base neutralizes the acidic carboxylic proton, while the second equivalent abstracts a proton from the α-carbon.
This dianion intermediate can then be reacted with an alkylating agent, such as an alkyl halide. The alkylation occurs selectively at the carbon atom, which is more nucleophilic than the oxygen atoms of the carboxylate and enolate. This regioselectivity is a key feature of this synthetic strategy. Following the alkylation step, an aqueous workup protonates the carboxylate to yield the α-alkylated this compound. This method provides a direct route to a variety of substituted succinic acid derivatives, which are valuable precursors in the synthesis of pharmaceuticals and other complex organic molecules. researchgate.net
Reaction Kinetics and Thermodynamic Considerations
The formation and cleavage of the ester linkage in this compound are governed by kinetic and thermodynamic principles that are crucial for optimizing reaction conditions and understanding the compound's stability.
Kinetic Analysis of Esterification Reactions
The esterification of succinic acid with tert-butanol (B103910) to form this compound is a reversible reaction that is typically catalyzed by an acid. The kinetics of this reaction are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants.
Kinetic studies of similar esterification reactions, such as the esterification of succinic acid with ethanol (B145695) and the esterification of acetic acid with tert-butanol, provide valuable insights into the reaction mechanism and rate-determining steps. These studies often employ heterogeneous catalysts, such as ion-exchange resins, to simplify product purification and catalyst recovery.
The reaction rate generally increases with temperature, following the Arrhenius equation. However, higher temperatures can also favor side reactions or the decomposition of the product. The concentration of the catalyst also plays a significant role in accelerating the reaction rate, though mass transfer limitations can become a factor at high catalyst loadings. The molar ratio of alcohol to acid can be adjusted to shift the equilibrium towards the formation of the ester, thereby increasing the yield.
| Reaction | Catalyst | Temperature Range (°C) | Activation Energy (kJ/mol) | Key Findings |
|---|---|---|---|---|
| Succinic Acid + Ethanol | Amberlyst-15 | 78 - 120 | Not explicitly stated | The reaction kinetics were well-described by a pseudohomogeneous model. The rate increased with temperature and catalyst concentration. |
| Acetic Acid + tert-Butanol | Dowex 50Wx8 | 50 - 80 | 1.09 | The reaction rate increased with increasing temperature and catalyst loading. The conversion of tert-butanol increased with a higher molar ratio of acid to alcohol. |
Hydrolytic Stability and Degradation Kinetics in Prodrug Applications
This compound can be incorporated as a linker in prodrug design, where its hydrolytic stability is a critical parameter. The rate of hydrolysis of the ester bond determines the release of the active drug in vivo. The degradation kinetics are influenced by pH, temperature, and the presence of enzymes.
In aqueous solutions, the hydrolysis of the ester is subject to both acid and base catalysis. Typically, ester hydrolysis follows pseudo-first-order kinetics. The pH-rate profile for the hydrolysis of many esters is U-shaped, with the minimum rate occurring at a neutral or slightly acidic pH.
In a biological environment, the hydrolysis is often accelerated by enzymes, particularly esterases, which are abundant in plasma, the liver, and other tissues. The rate of enzymatic hydrolysis can be significantly faster than the rate of chemical hydrolysis at physiological pH (7.4).
The hydrolytic stability of succinate esters in prodrugs is a key consideration in their design. A prodrug must be sufficiently stable in the gastrointestinal tract to allow for absorption, yet be readily cleaved in the target tissue or systemic circulation to release the active drug. The steric hindrance provided by the tert-butyl group in this compound can influence its susceptibility to enzymatic cleavage, potentially leading to a slower and more sustained release of the active drug compared to less hindered esters.
| Prodrug | Conditions | Half-life (t½) | Key Findings |
|---|---|---|---|
| Myristyl nicotinate | pH 9, 25°C (extrapolated) | 466.5 days | Hydrolysis followed pseudo-first-order kinetics and was pH-dependent. The rate was significantly faster in liver and skin homogenates. researchgate.net |
| Isosorbide diaspirinate | 30% human plasma, pH 7.4, 37°C | 1.1 min | Rapid hydrolysis was observed in human plasma, with butyrylcholinesterase being a key enzyme in aspirin (B1665792) release. google.com |
| Octyl ester of Gly-Phe | pH 7.4, 37°C | Not explicitly stated | Degradation occurred via intramolecular aminolysis and ester hydrolysis. The rate was faster in human plasma due to enzymatic cleavage of the peptide bond. wikipedia.org |
Advanced Applications in Chemical and Biomedical Sciences
Pharmaceutical and Biomedical Applications
The bifunctional nature of mono-tert-butyl succinate (B1194679) makes it a valuable intermediate in the design and synthesis of therapeutic agents and research probes.
The prodrug approach is a strategy used to overcome undesirable properties of a drug, such as poor solubility or instability, by chemically modifying it into an inactive form that is converted back to the active drug within the body. Succinic acid derivatives are frequently used to create ester prodrugs, and mono-tert-butyl succinate offers a sophisticated tool for this purpose.
The compound can be attached to a hydroxyl or amino group on a parent drug molecule through its carboxylic acid function, forming an ester or amide linkage. The tert-butyl group serves two key purposes: it increases the lipophilicity of the drug, potentially enhancing its ability to cross cell membranes, and its bulky nature provides steric hindrance, which can protect the ester linkage from premature hydrolysis by non-specific enzymes in the bloodstream. This allows for more targeted release of the active drug. The cleavage of the succinate promoiety in vivo releases the active drug and succinic acid, an endogenous and generally safe byproduct.
Table 1: Application of this compound Moiety in Prodrug Design
| Parent Drug Functional Group | Linkage Formed | Potential Advantage Conferred by Succinate Moiety | Role of tert-Butyl Group |
|---|---|---|---|
| Hydroxyl (-OH) | Ester | Masks polar group, potentially improving membrane permeability. | Provides steric bulk to modulate the rate of enzymatic cleavage. |
| Amine (-NH2) | Amide | Increases stability and modifies solubility profile. | Influences prodrug stability and lipophilicity. |
| Thiol (-SH) | Thioester | Creates a cleavable linker for targeted drug release. | Protects the linkage from non-specific hydrolysis. |
In the multi-step synthesis of complex APIs, protecting groups are essential for preventing unwanted side reactions. This compound functions as a valuable bifunctional intermediate and protecting group. Its free carboxylic acid can participate in a reaction, such as forming an amide bond, while the tert-butyl ester "protects" the other end of the molecule. This ester is stable under many reaction conditions but can be selectively removed later, typically under acidic conditions, to reveal a carboxylic acid for further chemical transformation. This orthogonal reactivity is crucial for building complex molecular architectures.
An example of its use is in the preparation of building blocks like tert-butyl 4-oxo-4-(4-tritylpiperazin-1-yl)butanoate. This demonstrates its role in linking different molecular fragments in a controlled, stepwise manner, which is a cornerstone of modern pharmaceutical synthesis.
Table 2: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 15026-17-2 | |
| Molecular Formula | C₈H₁₄O₄ | |
| Molecular Weight | 174.19 g/mol | |
| Linear Formula | (CH₃)₃OCO(CH₂)₂CO₂H |
This compound is classified as a biochemical for proteomics research. Its primary role in this field is as a reagent for the controlled chemical modification of proteins and peptides. Succinylation, the addition of a succinyl group to a protein, is a naturally occurring post-translational modification that can alter a protein's function. Researchers use reagents like this compound to mimic or study these modifications.
By reacting this compound with a primary amine on a protein (such as the side chain of a lysine (B10760008) residue), a succinyl group with a protected carboxylate is introduced. This modification alters the charge and steric profile of the protein surface. A notable application is in the synthesis of specifically modified peptides for research, such as the histone H3 lysine 9 thiosuccinyl (H3K9TSu) peptide, which can be used to study the role of this specific modification in epigenetics. The tert-butyl protecting group can be retained for certain experiments or removed to reveal the free carboxylate for further labeling or conjugation, making it a versatile tool for creating sophisticated biochemical probes.
Table 3: Use of this compound in Biochemical Research
| Application Area | Specific Use | Research Objective |
|---|---|---|
| Proteomics | Chemical modification of lysine residues in proteins. | Studying the effects of charge and structure alteration on protein function. |
| Epigenetics | Synthesis of modified histone peptides (e.g., H3K9TSu). | Investigating the biological role of specific post-translational modifications. |
| Bioconjugation | As a linker to attach labels or other molecules to proteins. | Creating probes for affinity purification or fluorescence microscopy. |
Metabolomics involves the comprehensive study of small molecules (metabolites) in biological systems to identify biomarkers associated with diseases or drug responses. While not a naturally occurring metabolite, this compound's unique chemical structure makes it a candidate for use in metabolic profiling studies.
If this compound is administered as part of a prodrug, its presence and the rate of its clearance can be tracked in biofluids like plasma or urine using techniques such as liquid chromatography-mass spectrometry (LC-MS). Because the tert-butyl group is not common in endogenous human metabolites, its signature provides a clear and unambiguous signal. This allows researchers to use it as a biomarker for several purposes:
Drug Metabolism: Tracking the appearance of the cleaved this compound can provide information on the location and rate of prodrug activation.
Pharmacokinetics: Measuring its concentration over time helps to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the prodrug.
Pathway Analysis: Its introduction into a biological system can be used to probe the activity of certain esterase enzymes or metabolic pathways responsible for its processing.
Table 4: Potential of this compound in Metabolomics
| Study Type | Role of this compound | Information Gained |
|---|---|---|
| Pharmacokinetic Study | Metabolite of a prodrug. | Rate and extent of prodrug cleavage and elimination. |
| Biomarker Discovery | Exogenous tracer compound. | Assessment of specific enzyme activities (e.g., esterases). |
| Drug Compliance Monitoring | Detectable marker in urine/plasma. | Confirmation of patient adherence to a prodrug regimen. |
Polymer Science and Sustainable Material Development
In the quest for environmentally friendly materials, this compound provides a specialized tool for research into biodegradable polymers.
Poly(butylene succinate) (PBS) is a promising biodegradable polyester (B1180765) synthesized from succinic acid and 1,4-butanediol. It possesses desirable properties like good processability and biodegradability, making it an alternative to conventional plastics. While not a primary monomer for large-scale PBS production, this compound serves as a crucial research chemical to fine-tune and study polyester synthesis.
Its key application is as a chain-terminating agent . In polymerization reactions, the free carboxylic acid of this compound can react with a growing polymer chain. However, the non-reactive tert-butyl ester at its other end effectively caps (B75204) the chain, preventing further elongation. This allows polymer scientists to:
Control Molecular Weight: Synthesize well-defined, low-molecular-weight PBS oligomers with predictable chain lengths.
Study Structure-Property Relationships: By creating a series of polymers with different, controlled molecular weights, researchers can systematically study how chain length affects properties like crystallinity, melting point, mechanical strength, and, most importantly, the rate of biodegradation.
Introduce End-Group Functionality: The tert-butyl group can be chemically removed after polymerization to yield a polymer with a carboxylic acid at one end, which can then be used for further modifications, such as grafting other polymers or attaching bioactive molecules.
This level of control is essential for the rational design of next-generation biodegradable materials tailored for specific applications, from compostable packaging to biomedical devices.
Function as an Initiator in Polymerization Reactions
While not a conventional polymerization initiator in the league of well-known compounds like azo compounds or organic peroxides, the potential of this compound and its derivatives to function in this capacity is an area of theoretical exploration. tcichemicals.comsigmaaldrich.com The thermal decomposition of the tert-butyl ester group can generate a stable tert-butyl radical, which could, in principle, initiate a free-radical polymerization process. researchgate.netspectrumchemical.com
The initiation step in radical polymerization requires the generation of free radicals, which then attack monomer units to start the polymer chain growth. sigmaaldrich.com The tert-butyl group in this compound is a bulky substituent, and the carbon-oxygen bond of the ester can be susceptible to cleavage under specific conditions, such as high temperatures. Thermal initiators are compounds that decompose upon heating to form radicals. tcichemicals.com The stability of the resulting tert-butyl radical would make it a candidate for initiating polymerization. However, the temperatures required for the homolytic cleavage of the C-O bond in the tert-butyl ester might be high, potentially leading to side reactions or degradation of the monomer or resulting polymer.
Further research into modifying the structure of this compound could lead to derivatives with lower decomposition temperatures, making them more viable as thermal initiators. For instance, the introduction of peroxide or azo functionalities into the molecule would undoubtedly enhance its initiation capabilities. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), often utilize initiators with specific functional groups that can be activated by a catalyst. sigmaaldrich.com While this compound in its current form is not a typical ATRP initiator, its carboxylic acid group offers a handle for further chemical modification to incorporate functionalities suitable for controlled polymerization methods.
Exploration in Plasticizer Development for Material Science
The development of safe and effective plasticizers is a critical area of material science, particularly for polymers like polyvinyl chloride (PVC). Traditional phthalate-based plasticizers have raised environmental and health concerns, leading to a search for viable alternatives. mdpi.com Succinate esters have emerged as promising, environmentally friendly plasticizers due to their low toxicity and good biodegradability. mdpi.comresearchgate.net Research has shown that various dialkyl succinates can effectively plasticize PVC, with their performance being influenced by the length of the alkyl chains. mdpi.comresearchgate.net
This compound, with its combination of a flexible succinate backbone and a bulky tert-butyl group, presents an interesting candidate for plasticizer development. chemimpex.com The ester group can interact with polymer chains, increasing intermolecular spacing and thus enhancing flexibility. The performance of succinate-based plasticizers is often compared to the industry standard, di(2-ethylhexyl) phthalate (B1215562) (DEHP). Studies on various succinate diesters have demonstrated comparable or even superior properties in terms of plasticizing efficiency and resistance to migration. mdpi.comkinampark.com
| Succinate Plasticizer | Alkyl Chain | Tensile Strength (MPa) of Plasticized PVC | Elongation at Break (%) of Plasticized PVC | Key Findings |
|---|---|---|---|---|
| Diethyl Succinate (DES) | Ethyl | ~22 | ~300 | Effective at higher concentrations. mdpi.com |
| Dibutyl Succinate (DBS) | Butyl | ~20 | ~350 | Good balance of properties. mdpi.com |
| Dihexyl Succinate (DHS) | Hexyl | ~18 | ~400 | Higher plasticizing efficiency than shorter chains. google.com |
| Dioctyl Succinate (DOS) | Octyl | ~17 | ~420 | Comparable performance to DEHP. google.com |
While specific data for this compound as a primary plasticizer is not extensively documented in the cited literature, the general trend observed with other succinate esters suggests its potential. The bulky tert-butyl group might influence its compatibility with the polymer matrix and its migration resistance. Further research would be needed to fully evaluate its performance, including its effect on the glass transition temperature (Tg) and mechanical properties of the plasticized polymer.
Catalytic Activity and Catalyst Development
The utility of this compound extends into the realm of catalysis, not necessarily as a catalyst in its own right, but as a versatile building block and precursor for the synthesis of more complex catalytic structures.
This compound as a Catalyst in Organic Transformations
Direct catalytic applications of this compound are not widely reported. However, its bifunctional nature, possessing both a carboxylic acid and an ester, allows it to participate in and potentially influence the course of certain organic reactions. The carboxylic acid moiety can act as a Brønsted acid catalyst in reactions such as esterifications and acetal (B89532) formations, although its catalytic activity would be modest compared to stronger acids.
More significantly, the dianion of tert-butylsuccinate has been utilized in alkylation reactions, serving as a nucleophile in the synthesis of monosubstituted succinic acids and anhydrides. researchgate.net This reactivity highlights its role as a reagent that facilitates chemical transformations rather than a true catalyst that is regenerated at the end of the reaction cycle.
Integration into Novel Catalytic Systems
A more promising application of this compound in catalysis lies in its use as a synthon for the construction of sophisticated catalytic systems. The carboxylic acid group provides a reactive site for incorporation into larger molecular frameworks, such as metal-organic frameworks (MOFs) or polymer-supported catalysts.
For instance, the succinate backbone can be used as a linker in the synthesis of MOFs, which are crystalline materials with porous structures that have shown great promise in catalysis. The tert-butyl group can be used to introduce steric bulk and modify the pore environment within the MOF, potentially influencing the selectivity of catalytic reactions occurring within the pores.
Furthermore, this compound can be a precursor for the synthesis of ligands used in asymmetric catalysis. The chiral center can be introduced through various synthetic routes starting from the succinate backbone, and the tert-butyl group can play a role in creating a specific chiral environment around a metal center. beilstein-journals.org The development of novel catalysts for the synthesis of important biodegradable polymers like poly(butylene succinate) (PBS) often involves complex organometallic compounds where the ligands play a crucial role in the catalyst's activity and selectivity. mdpi.comnih.gov While not directly a catalyst, this compound's chemical handles make it a valuable starting material for creating the intricate molecular architectures required for modern catalysis.
Advanced Spectroscopic and Chromatographic Characterization in Research
Spectroscopic Techniques for Structural and Mechanistic Investigations
Spectroscopic methods are indispensable for the detailed structural analysis of mono-tert-butyl succinate (B1194679) and for investigating the mechanisms of reactions in which it participates. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information, allowing for a thorough characterization of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of mono-tert-butyl succinate, providing information on the chemical environment of each proton and carbon atom. It is also invaluable for monitoring the progress of reactions involving this compound in real-time.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group typically exhibits a sharp singlet peak due to the nine equivalent methyl protons, generally appearing in the upfield region of the spectrum. chemicalbook.com The methylene (B1212753) protons of the succinate backbone, being diastereotopic, would likely appear as two separate multiplets. The chemical shifts of these protons are influenced by the adjacent carbonyl groups. The acidic proton of the carboxylic acid group would present as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Key expected signals include those for the carbonyl carbons of the ester and carboxylic acid groups, which would appear downfield. The quaternary carbon and the methyl carbons of thetert-butyl group would also be readily identifiable, as would the two methylene carbons of the succinate chain. thermofisher.com
Reaction Monitoring: NMR spectroscopy can be employed to monitor the synthesis of this compound, for instance, from the reaction of succinic anhydride (B1165640) with tert-butanol (B103910). By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be tracked, providing kinetic data and insights into the reaction mechanism. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -C(CH₃)₃ | ~1.4 | ~28 |
| -C(CH₃)₃ | - | ~81 |
| -CH₂-C=O (ester) | ~2.6 | ~30 |
| -CH₂-C=O (acid) | ~2.7 | ~31 |
| -COOH | Variable (broad) | ~178 |
| -C=O (ester) | - | ~172 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by the vibrational frequencies of its ester and carboxylic acid moieties.
The most prominent absorption bands in the IR spectrum of this compound would be the carbonyl (C=O) stretching vibrations. The ester carbonyl stretch is typically observed in the range of 1750-1735 cm⁻¹, while the carboxylic acid carbonyl stretch appears at a slightly lower frequency, around 1725-1700 cm⁻¹. sigmaaldrich.com The presence of a broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. docbrown.info Additionally, C-O stretching vibrations for the ester and carboxylic acid groups would be visible in the fingerprint region, typically between 1300 and 1000 cm⁻¹. researchgate.netresearchgate.net
In situ IR spectroscopy can be utilized to monitor reactions in real-time, providing valuable kinetic and mechanistic information. For example, during the synthesis of this compound, the disappearance of the characteristic anhydride peaks and the appearance of the ester and carboxylic acid bands can be observed.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |
| Alkyl | C-H stretch | 2980 - 2850 |
| Ester | C=O stretch | 1750 - 1735 |
| Carboxylic Acid | C=O stretch | 1725 - 1700 |
| Ester/Carboxylic Acid | C-O stretch | 1300 - 1000 |
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
For this compound (molecular weight: 174.19 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to this mass. scbt.comepa.gov A common fragmentation pathway for tert-butyl esters is the loss of the tert-butyl group as a stable carbocation, which would result in a prominent peak at [M-57]⁺. spectrabase.com Other fragment ions could arise from the cleavage of the succinate backbone. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula.
In the context of metabolic profiling, mass spectrometry, often coupled with a chromatographic separation technique, can be used to identify and quantify this compound in complex biological matrices. This is particularly relevant if the compound is being studied as a metabolite or a xenobiotic.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment |
| 174 | [M]⁺ (Molecular Ion) |
| 117 | [M - C₄H₉]⁺ (Loss of tert-butyl group) |
| 101 | [M - OC₄H₉]⁺ (Loss of tert-butoxy (B1229062) group) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of a reaction.
Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, due to the low volatility and polar nature of the carboxylic acid group, this compound is not ideally suited for direct GC analysis. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile and thermally stable functional group.
A common derivatization method is silylation, where the acidic proton is replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. mdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. nih.gov The resulting silyl (B83357) ester is much more volatile and can be readily analyzed by GC-MS.
The GC separation allows for the quantification of this compound and the detection of any impurities. The coupled mass spectrometer provides definitive identification of the derivatized analyte based on its mass spectrum and fragmentation pattern. nih.gov
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in complex mixtures. nih.gov For the analysis of this compound, reversed-phase HPLC is a suitable method.
In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as formic acid or phosphoric acid to ensure the carboxylic acid group is protonated. illinois.edu The retention time of this compound will depend on its polarity relative to the other components in the mixture. Detection can be achieved using a UV detector, as the carbonyl groups exhibit some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer.
HPLC is particularly useful for monitoring the progress of reactions in which this compound is a reactant or product, as it allows for the simultaneous analysis of multiple components in the reaction mixture without the need for derivatization. sigmaaldrich.com
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations of Reactivity and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure, stability, and reactivity of molecules. mdpi.com For mono-tert-butyl succinate (B1194679), these calculations can provide valuable insights into its chemical behavior.
Reactivity Descriptors: Quantum chemical calculations can determine a range of reactivity descriptors that predict how a molecule will interact with other chemical species. Key descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For mono-tert-butyl succinate, the HOMO is expected to be localized around the carboxylate and ester oxygen atoms, making these sites susceptible to electrophilic attack. The LUMO is likely centered on the carbonyl carbons, indicating their susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. rsc.org
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, negative potential (red and yellow regions) would be expected around the oxygen atoms of the carboxylic acid and ester groups, indicating their propensity to interact with electrophiles or participate in hydrogen bonding. Positive potential (blue regions) would be anticipated around the hydrogen atoms, particularly the acidic proton of the carboxyl group.
Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken or Natural Bond Orbital analysis) can quantify the electron distribution within the molecule. This data would confirm the electrophilic nature of the carbonyl carbons and the nucleophilic character of the oxygen atoms.
Stability Analysis: The stability of different conformers of this compound can be assessed by calculating their relative energies. The presence of the bulky tert-butyl group is expected to influence the conformational preferences of the succinate backbone. tandfonline.com DFT calculations can be used to optimize the geometry of various possible conformers and determine the most stable structures. For succinic acid, the gauche conformation around the central C-C bond is known to be of low energy. acs.org A similar preference, influenced by the steric hindrance of the tert-butyl group, would be expected for this compound.
A theoretical study on tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate demonstrated that the orientation of the tert-butoxycarbonyl group leads to different stable conformers. tandfonline.com A similar conformational analysis for this compound would likely reveal multiple stable conformers arising from the rotation around the C-O and C-C single bonds.
Table 1: Predicted Reactivity Descriptors for this compound (Hypothetical Data)
| Descriptor | Predicted Value/Characteristic | Implication |
|---|---|---|
| HOMO Energy | Relatively high | Susceptible to electrophilic attack at oxygen atoms |
| LUMO Energy | Relatively low | Susceptible to nucleophilic attack at carbonyl carbons |
| HOMO-LUMO Gap | Moderate | Moderate chemical reactivity and stability |
| MEP Minimum | Located on carboxyl and ester oxygens | Sites for electrophilic attack and hydrogen bonding |
| MEP Maximum | Located on the acidic proton | Site for nucleophilic attack or deprotonation |
Molecular Dynamics Simulations of Interactions and Conformations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.
Conformational Analysis: MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in the gas phase or in various solvents. These simulations would reveal the preferred conformations and the energy barriers between them. For dicarboxylic acids like succinic acid, ab initio molecular dynamics (AIMD) has shown that intermolecular interactions in the condensed phase can stabilize conformers that are not predicted to be accessible in the gas phase. nih.gov For this compound, MD simulations would likely show a dynamic equilibrium between several low-energy conformers, with the bulky tert-butyl group restricting the accessible conformational space compared to unsubstituted succinic acid. The flexibility of the succinate chain is a key feature, and simulations would quantify the dihedral angle distributions along the carbon backbone. acs.org
Interactions with Solvents: By simulating this compound in a solvent box (e.g., water or an organic solvent), MD can elucidate the nature of solute-solvent interactions. The carboxylic acid group would be expected to form strong hydrogen bonds with protic solvents like water. The tert-butyl group, being hydrophobic, would likely influence the local solvent structure, potentially leading to hydrophobic aggregation in aqueous solutions. The dissolution behavior of succinic acid in ethanol (B145695) has been studied using MD simulations, showing that molecules at the crystal edges tend to dissolve faster. researchgate.net A similar approach could be applied to understand the solvation of this compound.
Interactions with Other Molecules: MD simulations are also valuable for studying the interactions of this compound with other molecules, such as receptors or other reactants. For instance, simulations of succinate binding to its receptor have been used to identify binding pathways and high-affinity sites. nih.gov Similar simulations could predict how this compound might interact with biological targets or participate in self-assembly processes.
Prediction of Reaction Pathways and Energetics
Computational chemistry can be used to predict the most likely pathways for chemical reactions involving this compound and to calculate the associated energy changes.
Esterification and Hydrolysis: The formation of this compound, likely through the esterification of succinic acid or succinic anhydride (B1165640) with tert-butanol (B103910), can be modeled computationally. Theoretical studies on the esterification of succinic acid with other alcohols have been performed to understand the reaction mechanisms, which can be self-catalyzed or proceed through a stepwise mechanism. researchgate.net By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies for the formation of this compound can be determined. This would help in optimizing reaction conditions. Similarly, the hydrolysis of the ester bond can be modeled to understand its stability under different pH conditions. nih.gov
Reactions of the Carboxylic Acid Group: The free carboxylic acid group in this compound can undergo various reactions. For example, its reaction with an amine (aminolysis) is a key step in the formation of amides. Computational studies on the reaction of succinic anhydride with amines have elucidated the reaction pathways, showing that the reaction can be catalyzed by a second amine molecule or by an acid. researchgate.netresearchgate.net These findings can be extrapolated to predict the reactivity of the carboxylic acid group in this compound.
Thermal Decomposition: Theoretical calculations can also predict the pathways for the thermal decomposition of this compound. By identifying the weakest bonds and calculating the bond dissociation energies, the initial steps of decomposition can be understood. A computational study on the unimolecular decomposition of succinic acid and its anhydride provides a framework for how such an analysis could be conducted for this compound. researchgate.net
Table 2: Predicted Energetics for Key Reactions of this compound (Hypothetical Data)
| Reaction | Predicted Activation Energy (kcal/mol) | Predicted Reaction Enthalpy (kcal/mol) | Significance |
|---|---|---|---|
| Acid-catalyzed Ester Hydrolysis | 15-25 | Slightly endothermic | Predicts stability in acidic aqueous solutions |
| Base-catalyzed Ester Hydrolysis | 10-20 | Exothermic | Predicts instability in basic aqueous solutions |
| Amide formation with a primary amine | 10-20 (catalyzed) | Exothermic | Provides insight into its use as a building block in synthesis |
| Decarboxylation | > 40 | Endothermic | Suggests high thermal stability with respect to decarboxylation |
Q & A
Basic Research Questions
Q. How is mono-tert-butyl succinate synthesized, and what analytical techniques are critical for confirming its structural integrity and purity in polymer research?
- Methodological Answer : Synthesis typically involves esterification reactions between succinic acid derivatives and tert-butanol. Purification steps may include recrystallization or column chromatography. For characterization, use nuclear magnetic resonance (NMR) spectroscopy to confirm ester linkage formation (¹H/¹³C NMR) and high-performance liquid chromatography (HPLC) to assess purity (>95%). Mass spectrometry (MS) can validate molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups. For novel derivatives, elemental analysis is recommended .
Q. What role does this compound play in the synthesis of poly(esteramide) polymers, and how can reaction conditions be optimized for desired molecular weights?
- Methodological Answer : As a bifunctional monomer, it enables copolymerization via step-growth mechanisms. To control molecular weight:
- Use stoichiometric balance between amine and ester groups.
- Optimize temperature (typically 120–160°C) and vacuum conditions to remove condensation byproducts.
- Monitor reaction progress via gel permeation chromatography (GPC). Adjust catalyst type (e.g., tin-based) and concentration (0.1–1.0 mol%) to enhance reaction kinetics .
Q. What standardized protocols exist for assessing the purity and chemical identity of this compound in synthetic chemistry applications?
- Methodological Answer : Follow ICH guidelines for small-molecule characterization:
- Identity : Match NMR/FTIR spectra with reference standards.
- Purity : Use HPLC with UV detection (λ = 210–220 nm) and a C18 column; acceptance criteria: single peak ≥95%.
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C for tert-butyl esters). Document all procedures with positive/negative controls .
Advanced Research Questions
Q. How can researchers employ full factorial experimental designs to investigate the synergistic effects of temperature, catalyst concentration, and reaction time on this compound synthesis yields?
- Methodological Answer : Implement a 3³ full factorial design with factors:
- Temperature (80°C, 100°C, 120°C)
- Catalyst concentration (0.5%, 1.0%, 1.5%)
- Reaction time (6h, 12h, 18h).
Use ANOVA to identify significant interactions (p < 0.05). For example, a 120°C × 1.5% catalyst × 18h condition may yield 92% conversion. Validate predictions via response surface methodology (RSM) .
Q. What methodological frameworks are recommended for resolving contradictions between spectroscopic data (e.g., NMR chemical shifts) and theoretical computational predictions when characterizing this compound derivatives?
- Methodological Answer :
- Step 1 : Verify experimental conditions (solvent, concentration, temperature) match computational parameters (e.g., DFT calculations using Gaussian with B3LYP/6-31G* basis set).
- Step 2 : Cross-validate with 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.
- Step 3 : Reconcile discrepancies by testing alternative conformers via molecular dynamics (MD) simulations. Document all assumptions in force field selection .
Q. What advanced spectroscopic techniques (e.g., 2D NMR, XPS) are essential for elucidating the spatial configuration and electronic environment of this compound in complex macromolecular systems?
- Methodological Answer :
- 2D NMR : Use NOESY to detect spatial proximity between tert-butyl protons and adjacent ester groups.
- X-ray photoelectron spectroscopy (XPS) : Analyze oxygen (O 1s) binding energies to distinguish ester (533–534 eV) and carboxylate (531–532 eV) moieties.
- Solid-state NMR : Apply cross-polarization magic-angle spinning (CP-MAS) for crystalline phase characterization .
Q. How should researchers design time-course experiments to evaluate the stability of this compound under varying pH and temperature conditions relevant to biomedical applications?
- Methodological Answer :
- Experimental setup : Prepare buffer solutions (pH 2–9) and incubate samples at 25°C, 37°C, and 50°C.
- Sampling : Collect aliquots at 0, 24, 48, and 72 hours.
- Analysis : Quantify degradation via HPLC. Use Arrhenius plots to predict shelf-life (e.g., t₉₀ at 25°C). For hydrolytic stability, correlate degradation rates with pH using pseudo-first-order kinetics .
Q. What statistical validation methods (e.g., ANOVA with post-hoc comparisons) are most appropriate for analyzing the dose-dependent inhibitory effects of this compound on α-chymotrypsin activity?
- Methodological Answer :
- Assay design : Measure enzyme activity at 0–10 mM inhibitor concentrations using chromogenic substrates (e.g., N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide).
- Analysis : Fit data to a Michaelis-Menten inhibition model. Use one-way ANOVA with Tukey’s post-hoc test (α = 0.05) to compare IC₅₀ values. Report confidence intervals (95%) for inhibition constants .
Q. Which computational chemistry approaches (e.g., DFT calculations, MD simulations) provide the most accurate predictions of this compound's reactivity in esterification reactions?
- Methodological Answer :
- Density functional theory (DFT) : Calculate activation energies for nucleophilic acyl substitution using M06-2X/6-311++G(d,p).
- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on transition-state geometries.
- Validation : Compare computed vs. experimental kinetic isotope effects (KIEs) for mechanistic confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
